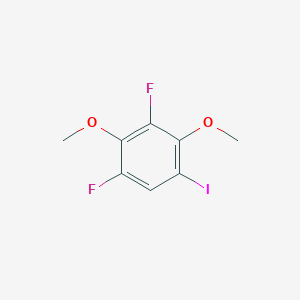
(3-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H7F3N2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is known for its trifluoromethyl group attached to the pyridine ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride typically involves the introduction of a trifluoromethyl group to the pyridine ring followed by the formation of the methanamine group. One common method involves the reaction of 3-(trifluoromethyl)pyridine with formaldehyde and ammonia under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or distillation to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the trifluoromethyl group.
Applications De Recherche Scientifique
(3-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (3-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride
- (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Uniqueness
(3-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride is unique due to the position of the trifluoromethyl group on the pyridine ring. This specific positioning can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from its isomers.
Propriétés
Formule moléculaire |
C7H8ClF3N2 |
|---|---|
Poids moléculaire |
212.60 g/mol |
Nom IUPAC |
[3-(trifluoromethyl)pyridin-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-4-12-2-1-5(6)3-11;/h1-2,4H,3,11H2;1H |
Clé InChI |
AQCYTPYZTULBNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1CN)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


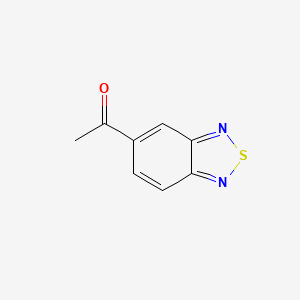
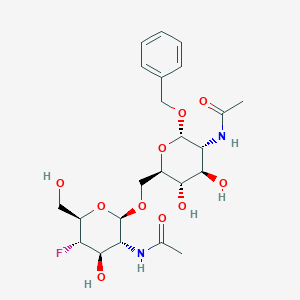
![3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B12840216.png)

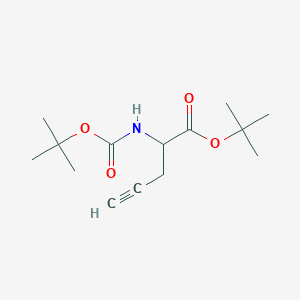
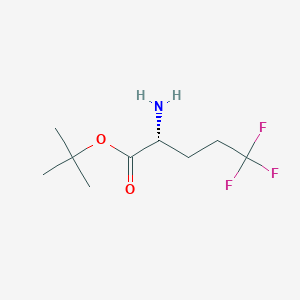
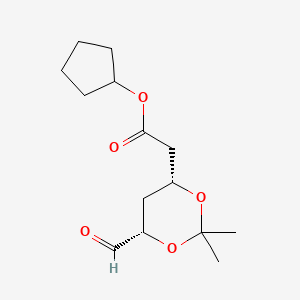
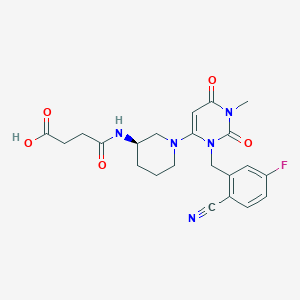
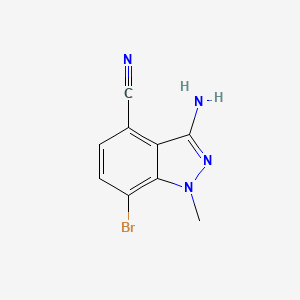
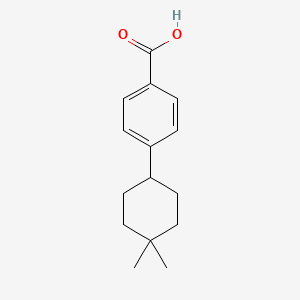
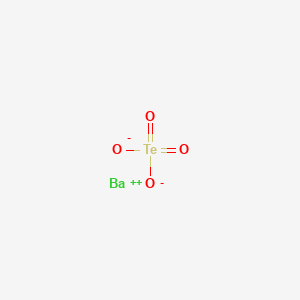
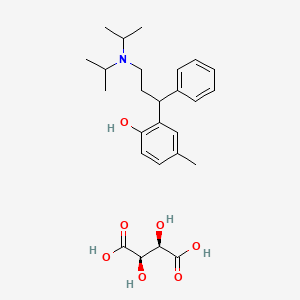
![1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12840289.png)
